Product packaging for Ethyl cyclopent-1-enecarboxylate(Cat. No.:CAS No. 10267-94-4)

Ethyl cyclopent-1-enecarboxylate

Cat. No.: B084448
CAS No.: 10267-94-4
M. Wt: 140.18 g/mol
InChI Key: PHXHZIALCFFYRT-UHFFFAOYSA-N
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Description

Significance and Multifaceted Roles in Organic Synthesis

The significance of ethyl cyclopent-1-enecarboxylate lies in its role as a key precursor in organic synthesis, particularly in the formation of cyclic and polycyclic compounds. Its structural features enable it to act as a Michael acceptor, a dienophile in Diels-Alder reactions, and a substrate for various other transformations. This reactivity makes it an important starting material for synthesizing a range of organic molecules, including those with potential applications in pharmaceuticals and agrochemicals.

One of the most notable applications of this compound is in annulation reactions, which are processes that form a new ring onto an existing structure. Specifically, it can be utilized in the Robinson annulation, a powerful method for creating six-membered rings. libretexts.orglibretexts.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comscribd.comjk-sci.com

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org this compound is an excellent substrate for this reaction due to its α,β-unsaturated ester functionality. tamu.edu This reaction is crucial for building the carbon skeleton of more elaborate molecules.

Table 2: Key Synthetic Reactions Involving this compound

Reaction Description
Michael Addition The conjugate nucleophilic addition of an enolate or other nucleophile to the β-position of the α,β-unsaturated ester. masterorganicchemistry.comlibretexts.org
Robinson Annulation A two-step method that first involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. libretexts.orgmasterorganicchemistry.com
Catalytic Hydrogenation Reduction of the carbon-carbon double bond to yield the corresponding saturated ester, ethyl cyclopentanecarboxylate (B8599756).
Ester Hydrolysis Conversion of the ethyl ester to the corresponding carboxylic acid, cyclopent-1-enecarboxylic acid, under acidic or basic conditions.

Overview of Enone and Cyclopentene (B43876) Structural Motifs within the Compound

The reactivity and utility of this compound are direct consequences of its two primary structural motifs: the enone system and the cyclopentene ring.

The term "enone" refers to a conjugated system comprising an alkene and a ketone or, in this case, an ester. This α,β-unsaturated ester system is characterized by electronic delocalization, which renders the β-carbon electrophilic and thus susceptible to attack by nucleophiles in a conjugate addition fashion. masterorganicchemistry.com This inherent reactivity is the cornerstone of its role in many synthetic strategies.

The cyclopentene ring is a five-membered carbocycle containing one double bond. Five-membered rings are prevalent structural units in a vast array of natural products, including terpenoids, steroids, and alkaloids. researchgate.netacs.org The cyclopentane (B165970) framework can impart specific conformational constraints on a molecule, which can be crucial for its biological activity. The presence of this motif in this compound makes it a valuable starting point for the total synthesis of complex natural products containing this ring system. researchgate.netorganic-chemistry.org The study of such motifs is an active area of research, with a focus on their role in bioactive molecules. mdpi.com

Historical Development and Evolution of Research on Cyclopent-1-enecarboxylates

The historical roots of cyclopent-1-enecarboxylate chemistry can be traced back to the development of fundamental organic reactions. The synthesis of the core cyclopentanone (B42830) ring system often relies on the Dieckmann condensation, an intramolecular version of the Claisen condensation. masterorganicchemistry.com Discovered by the German chemist Walter Dieckmann, this reaction involves the base-promoted cyclization of a diester to form a β-keto ester. organicreactions.orgwikipedia.orgorganic-chemistry.org For the synthesis of the precursor to this compound, a 1,6-diester would be used. wikipedia.org

Following these foundational discoveries, the evolution of research saw the application of these cyclic compounds in more complex synthetic sequences. A pivotal development was the Robinson annulation, reported by Sir Robert Robinson in 1935, which provided a general method for the synthesis of substituted cyclohexenones and became a cornerstone of steroid synthesis. libretexts.orgjk-sci.com

In recent decades, research has shifted towards achieving greater control over the stereochemical outcome of reactions. The development of catalytic enantioselective methods has been a major focus. nih.gov Modern synthetic chemists now employ chiral catalysts to synthesize specific enantiomers of cyclopentane derivatives, which is of paramount importance in the synthesis of chiral drugs and other biologically active molecules. acs.orgorganic-chemistry.orgacs.org This progression from classical condensation reactions to highly selective catalytic processes illustrates the significant evolution of research in this area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B084448 Ethyl cyclopent-1-enecarboxylate CAS No. 10267-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl cyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXHZIALCFFYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298323
Record name ethyl cyclopent-1-enecarboxylate
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10267-94-4
Record name 10267-94-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl cyclopent-1-enecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl Cyclopent 1 Enecarboxylate and Its Functionalized Derivatives

Regio- and Stereoselective Synthetic Approaches

The controlled synthesis of substituted cyclopentenes requires strategies that can precisely dictate the position and stereochemistry of functional groups. This section delves into direct and indirect methods for achieving this control in the synthesis of ethyl cyclopent-1-enecarboxylate and related scaffolds.

Direct Synthetic Routes to this compound

One of the most classical and direct approaches to a precursor of this compound is the Dieckmann condensation. This intramolecular Claisen condensation of a 1,6-diester provides a five-membered β-keto ester. openstax.orgorganic-chemistry.org Specifically, the treatment of diethyl adipate (B1204190) with a strong base, such as sodium ethoxide, leads to the formation of ethyl 2-oxocyclopentanecarboxylate. openstax.orggoogle.com This β-keto ester can then be further manipulated to introduce the double bond in the desired position.

A patented method describes the synthesis of ethyl 2-oxocyclopentanecarboxylate by reacting diethyl adipate with sodium ethoxide in an alkylbenzene solvent. google.com The reaction proceeds via reflux, and upon completion, the product is isolated after neutralization and fractional distillation. google.com

Table 1: Dieckmann Condensation for the Synthesis of Ethyl 2-oxocyclopentanecarboxylate openstax.orggoogle.com

ReactantReagentSolventProduct
Diethyl adipateSodium ethoxideAlkylbenzene (e.g., Toluene)Ethyl 2-oxocyclopentanecarboxylate

To obtain the target molecule, this compound, from the resulting β-keto ester, subsequent steps of enolization and trapping or dehydration are necessary.

Intramolecular Cyclization Strategies for Cyclopentene (B43876) Ring Formation

Intramolecular reactions provide a powerful means to construct cyclic systems with high efficiency. Various strategies can be envisioned for the formation of the cyclopentene ring of this compound.

One such strategy is the intramolecular Wittig reaction . This reaction involves a phosphorus ylide and a carbonyl group within the same molecule, leading to the formation of a cyclic alkene. clockss.orgmasterorganicchemistry.com For the synthesis of a cyclopentene ring, a suitably substituted 5-oxophosphonium salt can be treated with a base to generate the ylide, which then undergoes cyclization. clockss.org While general in principle, specific examples leading directly to this compound are not extensively documented in readily available literature.

Another powerful method is rhodium-catalyzed intramolecular C-H insertion . This reaction utilizes a diazoester which, in the presence of a rhodium(II) catalyst, forms a rhodium carbenoid intermediate. This intermediate can then insert into a C-H bond within the same molecule to form a cyclopentane (B165970) ring. nih.gov The regioselectivity of the C-H insertion is a key aspect of this methodology.

Annulation Reactions for Cyclopentene Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing one, are also valuable for constructing cyclopentene systems. The Nazarov cyclization is a classic example, involving the acid-catalyzed electrocyclic ring closure of a divinyl ketone to a cyclopentenone. thermofisher.comnrochemistry.com While this reaction typically yields a ketone, modifications and subsequent functional group manipulations could potentially lead to the this compound scaffold. The reaction proceeds through a pentadienyl cation intermediate, and the stereochemistry of the ring closure is governed by conrotatory motion. nrochemistry.com

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. These strategies are particularly effective for the construction of complex, functionalized cyclopentene derivatives.

Michael Addition – Horner-Wadsworth-Emmons (HWE) Olefination Cascades

A highly effective tandem strategy for the synthesis of functionalized cyclopent-1-enecarboxylates involves a sequence of a Michael addition followed by an intramolecular Horner-Wadsworth-Emmons (HWE) olefination. core.ac.uknih.gov This approach allows for the construction of the cyclopentene ring with the concomitant introduction of various substituents.

A notable example is the reaction of a Michael donor with an α,β-unsaturated phosphonate (B1237965) ester. The initial Michael addition creates an enolate intermediate which then participates in an intramolecular HWE reaction with a tethered carbonyl group, leading to the formation of the cyclopentene ring. core.ac.uk

The diastereoselectivity of the tandem Michael-HWE reaction is often controlled during the initial Michael addition step. The stereochemistry of the newly formed stereocenters in the Michael adduct dictates the final stereochemistry of the cyclized product.

In the tandem conjugate addition-intramolecular HWE olefination approach to cyclopent-1-enecarboxylates, the reaction of an enolate with a coumarin-derived phosphonate has been studied. The observed anti diastereoselectivity in the Michael addition step is proposed to proceed through a synclinal acyclic transition state. core.ac.uk In this transition state, the approach of the enolate to the Michael acceptor occurs in a way that minimizes steric interactions, leading to the preferential formation of one diastereomer. core.ac.uk Subsequent intramolecular HWE olefination of the resulting phosphonate intermediate then furnishes the cyclopentene product with the established stereochemistry. The HWE reaction itself generally favors the formation of the (E)-alkene. wikipedia.org

Table 2: Tandem Michael-HWE Reaction for Substituted Cyclopent-1-enecarboxylates core.ac.uk

Michael DonorMichael AcceptorProductDiastereoselectivity
Enolate of 2,5-hexanedione3-(Diethoxyphosphoryl)coumarinFunctionalized cyclopentene[c]chroman-2-oneHigh (single diastereoisomer)

This powerful cascade reaction provides a versatile and stereocontrolled entry into a variety of substituted cyclopent-1-enecarboxylates and their derivatives.

Giese Reaction / Intramolecular Horner-Wadsworth-Emmons (HWE) Tandem Reactions

A powerful strategy for the construction of functionalized cyclopentenes involves the combination of a Giese radical addition with an intramolecular Horner-Wadsworth-Emmons (HWE) olefination in a tandem sequence. This approach allows for the formation of multiple carbon-carbon bonds in a single operational step, leading to rapid increases in molecular complexity from simple starting materials.

Visible Light-Initiated Radical Processes

The initiation of the Giese reaction through visible light has emerged as a mild and environmentally benign alternative to traditional methods that often require toxic reagents like tin hydrides. hw.ac.uk In this context, radical precursors, such as N-(acyloxy)phthalimides, can be activated by visible light in the presence of a photoredox catalyst. The generated radical then undergoes a conjugate addition to a suitable Michael acceptor, which is appended to a phosphonate ester moiety. The subsequent intramolecular HWE reaction of the resulting enolate with the tethered phosphonate furnishes the cyclopentene ring. This cascade process efficiently creates new sp³–sp³ and sp²–sp² carbon-carbon bonds under gentle reaction conditions. rsc.org

Photoredox Catalysis (e.g., fac-Ir(ppy)₃) in Giese-HWE Sequences

The use of photoredox catalysts, such as tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃), has been instrumental in the success of visible-light-mediated Giese-HWE tandem reactions. rsc.orgresearchgate.net In a typical procedure, an N-acyloxyphthalimide derivative, a diethyl (E)-(1-cyano-2-arylvinyl)phosphonate, and a catalytic amount of fac-Ir(ppy)₃ are irradiated with visible light (e.g., a blue LED lamp). rsc.org The photocatalyst, upon light absorption, initiates the decarboxylative generation of a radical from the N-acyloxyphthalimide. hw.ac.ukrsc.org This radical adds to the vinylphosphonate, and in the presence of a base like diisopropylethylamine (DIPEA), the intermediate undergoes an intramolecular HWE cyclization to yield the corresponding cyclopent-1-enecarbonitrile derivative. rsc.orgrsc.org The key parameters for the success of this transformation include the use of visible light, a low loading of the photoredox catalyst (e.g., 1 mol%), a suitable base, an anhydrous solvent, and an inert atmosphere. rsc.orgresearchgate.net

A variety of substituted cyclopent-1-enecarbonitriles have been synthesized using this methodology. The reaction tolerates a range of functional groups on the aryl ring of the vinylphosphonate.

EntryR GroupProductYield (%)
1Phenyl2-methyl-5-phenylcyclopent-1-enecarbonitrile72
22-Bromophenyl5-(2-bromophenyl)-2-methylcyclopent-1-enecarbonitrile63

Table 1: Examples of cyclopent-1-enecarbonitriles synthesized via a visible-light-initiated Giese/HWE tandem reaction. Data sourced from rsc.org.

Organometallic and Transition Metal-Catalyzed Syntheses

Organometallic and transition metal-catalyzed reactions offer highly efficient and selective routes to this compound and its analogs. Palladium catalysis, in particular, has been extensively explored for this purpose.

Palladium-Catalyzed Transformations

Palladium catalysts are versatile tools for the formation of carbon-carbon bonds and have been successfully applied to the synthesis of cyclopentene structures.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for creating C-C bonds. researchgate.net While direct cross-coupling to form this compound itself is less common, the principles are applied to synthesize precursors or derivatives. For instance, palladium-catalyzed α-arylation of enolates can be a key step in building substituted cyclopentanone (B42830) frameworks that can be further elaborated. rsc.org Decarboxylative cross-coupling reactions, which pair carboxylic acids with organic halides, offer a greener alternative to traditional methods that use organometallic reagents. nih.govwikipedia.org This approach can be used to couple heteroaromatic carboxylic acids with aryl halides, a transformation that can be relevant for the synthesis of complex cyclopentene derivatives. wikipedia.org

Palladium-catalyzed formal [3+2] cycloaddition reactions provide a powerful and atom-economical approach to the construction of five-membered rings. nih.gov In this methodology, a three-atom component (a 1,3-dipole equivalent) reacts with a two-atom component (an alkene or alkyne) to form a cyclopentane or cyclopentene ring. nih.govresearchgate.net Vinylcyclopropanes, for example, can act as 1,3-dipole precursors in the presence of a palladium(0) catalyst. nih.gov The palladium catalyst facilitates the opening of the cyclopropane (B1198618) ring to form a zwitterionic π-allyl palladium intermediate, which then undergoes cycloaddition with a suitable Michael acceptor. nih.govresearchgate.net This strategy allows for the construction of highly functionalized cyclopentanes with excellent control over stereochemistry, which can then be converted to the corresponding cyclopentenes. nih.govnih.gov The development of asymmetric variants of this reaction, using chiral ligands, enables the synthesis of enantioenriched cyclopentane derivatives. nih.govnih.gov

Gold(I)/Silver(I) Co-Catalyzed Processes for Enamine Derivatives

The synergistic combination of gold(I) and silver(I) catalysts has proven effective in the synthesis of various cyclic compounds, including cyclopentene derivatives. mdpi.com This co-catalytic system is particularly adept at activating alkynes and facilitating subsequent nucleophilic attack. mdpi.comresearchgate.net In the context of synthesizing enamine derivatives of this compound, a plausible pathway involves the gold(I)-catalyzed activation of an appropriate enyne substrate. The silver(I) salt can act as a co-catalyst, often by abstracting a halide from the gold precursor to generate a more reactive cationic gold species. nih.gov

The reaction mechanism typically begins with the coordination and activation of the alkyne moiety by the cationic gold(I) complex. mdpi.com This is followed by an intramolecular nucleophilic attack from the enamine nitrogen onto the activated alkyne, leading to a cyclization event. The choice of ligands on the gold(I) center and the counterion from the silver salt can significantly influence the reaction's efficiency and selectivity. mdpi.com Research has shown that gold and silver species can work cooperatively in various transformations, including the synthesis of cyclopentene and cyclopentenone structures. mdpi.com For instance, the combination of [(PPh3)AuCl] and AgOTf has been successfully employed in the synthesis of β-enaminones and β-enaminoesters from 1,3-dicarbonyl compounds and primary amines under solvent-free conditions. researchgate.net This highlights the potential of such systems for constructing functionalized cyclopentene rings.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Gold(I)/Silver(I)Enynes with a pendant enamineFunctionalized cyclopentene enaminesSynergistic catalysis, mild reaction conditions. mdpi.comresearchgate.net
[(PPh3)AuCl]/AgOTf1,3-Dicarbonyls and primary aminesβ-enaminones/β-enaminoestersSolvent-free, low catalyst loading, room temperature. researchgate.net

Copper(I)-N-Heterocyclic Carbene (NHC) Catalysis in Allylic Oxidations

Copper(I)-N-heterocyclic carbene (NHC) complexes have emerged as powerful catalysts for a wide array of organic transformations, including the synthesis of cyclopentene derivatives. rsc.orgiupac.org One of the key applications of these catalysts is in allylic oxidation reactions. The synthesis of this compound could be envisioned through a copper(I)-NHC catalyzed oxidative cyclization of a suitable 1,6-diene precursor.

The catalytic cycle is believed to involve the formation of a copper(I)-NHC active species which can engage in C-H activation or oxidation processes. nih.govnih.gov In the context of allylic oxidation, the catalyst could facilitate the removal of an allylic hydrogen atom, leading to the formation of an allylic radical or a copper-bound allylic intermediate. nih.gov Subsequent intramolecular cyclization onto a suitably positioned alkene would then form the cyclopentene ring. The NHC ligand plays a crucial role in stabilizing the copper center and modulating its reactivity. tum.de The specific structure of the NHC ligand can influence the efficiency and selectivity of the catalytic process. nih.gov

CatalystReactantProductReaction Type
Copper(I)-NHC1,6-dienesCyclopentane derivativesRing-closing Kharasch addition. researchgate.net
Copper(I)-NHCTerminal alkynes and CO2Propiolic acidsC-H activation and carboxylation. nih.gov

Indium(III) Triflate-Catalyzed Cyclization Reactions

Indium(III) triflate (In(OTf)3) is a versatile Lewis acid catalyst that has found application in various cyclization reactions to form carbocyclic frameworks. The synthesis of this compound derivatives can be achieved through indium(III)-catalyzed cycloisomerization of appropriate enyne substrates. acs.org

The reaction mechanism typically involves the activation of the alkyne by the indium(III) catalyst, rendering it susceptible to intramolecular nucleophilic attack by the alkene. This process often proceeds through a cascade mechanism, leading to the formation of complex polycyclic structures in a single step. acs.org The reaction conditions are generally mild, and the catalyst loading can be kept low. acs.org The stereochemical outcome of the reaction can often be controlled, leading to the formation of specific stereoisomers. acs.org

CatalystSubstrateProductKey Features
InI31,5-enynes with pendant aryl nucleophilesTricyclic frameworksCascade cycloisomerization, 6-endo regioselectivity. acs.org

Manganese(III) and Iron(III) Catalysis in Oxidative Cyclizations

Manganese(III) and iron(III) salts are effective oxidants and have been extensively used to initiate radical cyclizations for the construction of cyclic systems. nih.govnih.gov The synthesis of functionalized cyclopentene derivatives can be achieved through the oxidative cyclization of unsaturated precursors mediated by these metal catalysts.

Manganese(III) acetate (B1210297), for example, is a widely used reagent for generating radicals from active methylene (B1212753) compounds. nih.govthieme-connect.de In a typical reaction, the manganese(III) enolate of a β-keto ester can be formed, followed by oxidation to generate a carbon-centered radical. This radical can then undergo intramolecular addition to a double bond to form a five-membered ring. The resulting radical is subsequently oxidized to a cation, which can be trapped by a nucleophile or eliminated to form a double bond, yielding a cyclopentene derivative. nih.gov Iron(III) salts can also be employed in similar oxidative cyclization processes.

Catalyst/ReagentSubstrate TypeProduct TypeKey Features
Manganese(III) acetateUnsaturated β-keto estersFunctionalized cyclopentenesOxidative radical cyclization. nih.govthieme-connect.de

Asymmetric and Enantioselective Synthesis

The development of methods for the asymmetric synthesis of this compound and its derivatives is of paramount importance, as the biological activity of many cyclopentenoid natural products and pharmaceuticals is dependent on their stereochemistry.

Resolution of Enantiomers of this compound

Kinetic resolution is a classical and effective method for separating enantiomers. mdpi.com This can be achieved through enzymatic or chemical means. For instance, lipase-mediated kinetic resolution of racemic ethyl 5-hydroxycyclopent-1-enecarboxylate has been successfully employed to obtain both enantiomers in high optical purity. researchgate.net This enzymatic approach relies on the differential rate of reaction of the two enantiomers with an acylating agent, allowing for their separation.

Another approach is parallel kinetic resolution. This method has been applied to the resolution of methyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate using a pseudoenantiomeric mixture of lithium amides, providing access to both enantiomers of the corresponding amino-cyclopentane derivatives with high diastereomeric excess. ox.ac.uk

MethodSubstrateResolving Agent/CatalystOutcome
Lipase-mediated kinetic resolutionRacemic ethyl 5-hydroxycyclopent-1-enecarboxylateLipase (B570770)Optically pure (R)- and (S)-enantiomers. researchgate.net
Parallel kinetic resolutionMethyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylatePseudoenantiomeric lithium amidesHomochiral methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tris(phenylthio)methyl-cyclopentane-carboxylate derivatives. ox.ac.uk

Chiral Auxiliary and Organocatalytic Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgyoutube.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. youtube.com For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to the precursor molecule to control the stereochemistry of a key ring-forming step. For example, enantiopure oxazolidinones have been used as chiral auxiliaries in various asymmetric reactions, including enolate alkylations and aldol (B89426) reactions, to set stereocenters with high control. uvic.ca

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering a metal-free alternative to traditional methods. researchgate.netorganic-chemistry.org Chiral secondary amines, for instance, can catalyze the asymmetric synthesis of cyclopentane derivatives through domino Michael/α-alkylation reactions of enals with alkyl halides. researchgate.net This approach allows for the construction of highly functionalized, enantioenriched cyclopentane rings. Similarly, N-heterocyclic carbenes (NHCs) have been used as organocatalysts in reactions between enals and chalcone (B49325) derivatives to synthesize triaryl-substituted cyclopentenes. semanticscholar.org These methods provide direct access to chiral cyclopentene scaffolds from acyclic starting materials.

ApproachCatalyst/AuxiliaryReaction TypeProduct
Chiral AuxiliaryEnantiopure oxazolidinonesEnolate alkylation/Aldol reactionChiral products with controlled stereocenters. uvic.ca
OrganocatalysisChiral secondary aminesDomino Michael/α-alkylation1,2,3-trisubstituted cyclopentane carbaldehydes. researchgate.net
OrganocatalysisN-Heterocyclic Carbenes (NHCs)[3+2] annulation of enals and chalconesTriaryl-substituted cyclopentenes. semanticscholar.org

Enzymatic Ring Opening and Functionalization Strategies

Enzymatic methods have emerged as powerful tools in modern organic synthesis, prized for their high selectivity and environmentally benign reaction conditions. While direct enzymatic ring-opening reactions to form the cyclopentene core of this compound are not commonly reported, enzymatic strategies are extensively used for the functionalization and kinetic resolution of cyclopentene derivatives, providing access to enantiomerically pure functionalized products.

Lipases are a class of enzymes that have demonstrated exceptional utility in the asymmetric transformation of esters. These enzymes can catalyze the hydrolysis or transesterification of racemic esters with high enantioselectivity, a process known as kinetic resolution. In this process, one enantiomer of the racemic substrate reacts preferentially, leaving the unreacted enantiomer in high enantiomeric excess.

For instance, the kinetic resolution of racemic esters containing a cyclopentene moiety can be efficiently achieved using various lipases. Lipase B from Candida antarctica (CALB) and lipase from Pseudomonas cepacia (PCL) are frequently employed for these transformations. d-nb.infoalmacgroup.com The enzymatic hydrolysis of a racemic ester, such as a 2-substituted this compound derivative, would yield an optically active carboxylic acid and the unreacted, optically active ester. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

The following table summarizes representative data from the lipase-catalyzed kinetic resolution of various esters, illustrating the high selectivities that can be achieved. While not performed on this compound itself, these examples on analogous substrates demonstrate the potential of this methodology for producing chiral derivatives.

EnzymeSubstrate TypeReactionEnantiomeric Ratio (E)Reference
Pseudomonas cepacia Lipase3-Arylalkanoic acid ethyl esterHydrolysis>200 almacgroup.com
Candida antarctica Lipase BRacemic ß-substituted isopropylaminesAcylation>200 units.it
Pseudomonas fluorescens LipaseAromatic Morita-Baylis-Hillman acetateHydrolysisHigh d-nb.info
Aspergillus niger LipaseDimethyl 1-butyryloxy-1-carboxymethylphosphonateHydrolysis5.4 mdpi.com
Lipase from Candida rugosaDimethyl 1-butyryloxy-1-carboxymethylphosphonateHydrolysis>98% ee of product mdpi.com

Another powerful enzymatic strategy is the desymmetrization of meso compounds. A prochiral or meso-cyclopentene derivative, for example, a di-ester or a diol, can be selectively functionalized by an enzyme to produce a chiral molecule. A notable example is the lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate, which yields a chiral hydroxy acetate derivative. researchgate.net This approach can be envisioned for the synthesis of highly functionalized, optically active cyclopentene building blocks.

Diastereoselective Protonation of Enolates for Chiral Control

The generation of a stereocenter via the protonation of a prochiral enolate is a fundamental and elegant strategy in asymmetric synthesis. For functionalized derivatives of this compound, this method offers a powerful approach to introduce a chiral center adjacent to the ester group or at other positions on the cyclopentene ring. The key to this strategy lies in the use of a chiral proton source that can deliver a proton to one face of the enolate preferentially, thus inducing diastereoselectivity.

The process typically involves the deprotonation of a suitable precursor to generate a planar enolate. This enolate is then quenched with a chiral proton donor. The stereochemical outcome of the reaction is determined by the steric and electronic interactions between the enolate and the chiral proton source in the transition state. nih.gov

While direct diastereoselective protonation of the enolate of this compound itself is not a common transformation, this strategy becomes highly relevant in the context of its functionalized derivatives. For example, a Michael addition of a nucleophile to the double bond of this compound would generate an enolate intermediate. The subsequent protonation of this enolate can be controlled to yield a specific diastereomer.

The development of effective chiral proton sources has been a major focus of research in this area. These can range from chiral alcohols and amides to more complex, sterically demanding structures. nih.gov For instance, the protonation of cyclic ketone enolates has been achieved with high diastereoselectivity using chiral imides and other custom-designed proton donors.

The following table illustrates a hypothetical example of the diastereoselective protonation of an enolate derived from a functionalized this compound.

Precursor (Post-Michael Addition)Chiral Proton Source (Example)Potential Diastereomeric Products (Ratio)
Ethyl 2-(nitromethyl)cyclopentan-1-one-2-carboxylate enolate(R)-BINOL derivative(1R,2S)- and (1S,2S)-Ethyl 2-(nitromethyl)cyclopentanoate (e.g., >90:10 dr)
Ethyl 2-cyano-3-phenylcyclopent-1-en-1-olateEphedrine-based proton donor(2R,3S)- and (2S,3S)-Ethyl 2-cyano-3-phenylcyclopentanoate (e.g., high dr)

Recent advancements have also shown that Lewis acids can catalyze the intramolecular alkylation of enolates, leading to the formation of highly functionalized cyclopentane rings. nih.gov In such reactions, the precise control over the protonation of any resulting enolate intermediates is crucial for determining the final stereochemistry of the product. The principles of diastereoselective protonation are therefore integral to the design of complex, multi-component reactions involving cyclopentenone and cyclopentenecarboxylate scaffolds.

In Depth Mechanistic Investigations and Theoretical Analysis of Ethyl Cyclopent 1 Enecarboxylate Transformations

Reaction Pathway Elucidation and Kinetic Studies

Understanding the reaction pathways and kinetics of ethyl cyclopent-1-enecarboxylate transformations is crucial for optimizing reaction conditions and achieving desired product outcomes. Multicomponent reactions, in particular, benefit from such detailed analyses.

Multicomponent reactions (MCRs) involving this compound are powerful tools for the efficient synthesis of complex molecules. nih.govnih.govmdpi.com The determination of the rate-determining step (RDS) is fundamental to understanding and controlling these intricate reaction cascades. saskoer.ca In many organocatalyzed MCRs, the initial nucleophilic attack on the activated substrate or the final product-releasing step can be rate-limiting.

For instance, in a hypothetical organocatalyzed Michael-initiated MCR, the formation of the enamine or iminium ion from the catalyst and one of the reactants is often a rapid pre-equilibrium. The subsequent nucleophilic addition of the activated species to this compound can be the RDS. beilstein-journals.org However, in some cases, the hydrolysis of the final intermediate to release the product and regenerate the catalyst can be the slowest step, particularly if the intermediate is highly stable. saskoer.ca

Table 1: Hypothetical Kinetic Data for a Three-Component Reaction Involving this compound

EntryReactant A (equiv.)Reactant B (equiv.)Catalyst Loading (mol%)Initial Rate (M/s)Proposed Rate-Determining Step
11.01.0101.2 x 10⁻⁴-
22.01.0102.5 x 10⁻⁴Nucleophilic attack on this compound
31.02.0101.3 x 10⁻⁴Nucleophilic attack on this compound
41.01.0202.3 x 10⁻⁴Nucleophilic attack on this compound

This table presents hypothetical data for illustrative purposes, based on general principles of MCR kinetics.

The direct observation and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. In the transformations of this compound, enolates are key intermediates. openstax.orgmasterorganicchemistry.com These can be generated through conjugate addition to the double bond. byjus.comlibretexts.org

Trapping experiments are a powerful technique for identifying these fleeting species. For example, the enolate formed from a Michael addition to this compound can be trapped by a suitable electrophile, such as an alkyl halide or an aldehyde, added to the reaction mixture. Spectroscopic techniques like in-situ IR or NMR spectroscopy can also be employed to observe the formation and consumption of intermediates. In some cases, radical intermediates may also be involved, which can be detected using radical trapping agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). acs.org

The transformations of this compound can proceed through either ionic or radical pathways, depending on the reaction conditions and reagents. The Michael addition, a cornerstone reaction for this substrate, is traditionally viewed as an ionic process involving the formation of an enolate intermediate. openstax.orgmasterorganicchemistry.combyjus.comlibretexts.org

However, under certain conditions, particularly with the use of specific initiators or photoredox catalysts, a single-electron transfer (SET) mechanism can operate. acs.orgacs.org In a SET-initiated process, a radical anion of this compound could be formed, which then reacts with a nucleophile. The resulting radical intermediate would then be further reduced and protonated to yield the final product. Distinguishing between these mechanisms can be achieved through various experiments, such as running the reaction in the presence of radical inhibitors or initiators and observing the effect on the reaction rate and product distribution. researchgate.net

Stereochemical Control and Selectivity Studies

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. For reactions involving this compound, understanding the factors that govern diastereoselectivity and regioselectivity is essential.

In reactions that create new stereocenters, the diastereoselectivity is determined by the relative energies of the competing transition states. Computational chemistry provides a powerful tool for characterizing these transition states and rationalizing the observed stereochemical outcomes. rsc.orgresearchgate.netnih.gov

For example, in a Diels-Alder reaction between this compound and a diene, four possible transition states (endo-syn, endo-anti, exo-syn, exo-anti) can be considered. Density functional theory (DFT) calculations can be used to model the geometries and energies of these transition states. nih.gov The calculations often reveal that the preferred transition state is stabilized by favorable secondary orbital interactions and minimized steric repulsions. researchgate.netnih.gov

Table 2: Theoretical Calculation of Transition State Energies for a Diels-Alder Reaction

Transition StateRelative Energy (kcal/mol)Predicted Major Diastereomer
Endo-A0.0Yes
Exo-A+1.5No
Endo-B+2.1No
Exo-B+3.0No

This table presents hypothetical computational data for illustrative purposes.

The functionalization of this compound can occur at several positions, making regioselectivity a key consideration. The inherent electronic properties of the molecule favor nucleophilic attack at the β-carbon (conjugate addition). However, under certain conditions, attack at the carbonyl carbon or deprotonation at the α-carbon can occur.

The regioselectivity is determined by a combination of electronic and steric factors. Hard nucleophiles tend to attack the hard electrophilic center (the carbonyl carbon), while soft nucleophiles prefer the soft electrophilic center (the β-carbon). openstax.org In organocatalyzed reactions, the structure of the catalyst can play a crucial role in directing the nucleophile to a specific position through the formation of a structured transition state. nih.gov For instance, a bulky catalyst might block one face of the molecule, leading to attack from the less hindered side and controlling both regioselectivity and stereoselectivity. Theoretical studies on related α,β-unsaturated esters have shown that the 1,4-hydroboration pathway is generally more favorable than the 1,2-hydroboration pathway due to a lesser degree of disruption to the conjugated π system in the transition state. rsc.org

Influence of Substrate Stereochemistry on Reaction Outcomes

The inherent stereochemistry of reactants and catalysts plays a pivotal role in dictating the stereochemical outcome of reactions involving this compound and its derivatives. The facial selectivity in reactions such as cycloadditions and conjugate additions is profoundly influenced by the steric and electronic nature of both the substrate and the incoming reagent.

Furthermore, in catalyzed reactions, the chirality of the catalyst introduces another layer of stereochemical control. For instance, in the N-heterocyclic carbene (NHC)-catalyzed desymmetrization of 1,3-diketones to yield chiral cyclopentenes, the stereochemistry of the final product is directly linked to the absolute configuration of the chiral triazolium salt used as the catalyst precursor. nih.gov The substitution pattern on the catalyst can dramatically influence the enantiomeric excess (ee), highlighting the sensitivity of the reaction outcome to the catalyst's stereochemical environment. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry has emerged as an indispensable tool for unraveling the complex mechanistic details of transformations involving this compound. Through the application of various theoretical models, researchers can gain insights into reaction barriers, transition state geometries, and the subtle effects that govern reactivity and selectivity.

Ab Initio Calculations for Reaction Barriers and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to investigate the stereoselectivity of reactions such as the Diels-Alder reaction. These calculations have been instrumental in understanding the origins of diastereoselectivity, attributing it to a combination of steric repulsion and orbital interactions. researchgate.net By calculating the energies of various possible transition states, researchers can predict the most likely reaction pathway and, consequently, the major product. For instance, in the Diels-Alder reaction between cyclopentadiene (B3395910) and a related acrylate, ab initio methods have successfully reproduced the experimentally observed trends in both endo/exo and diastereofacial selectivity. researchgate.net

Density Functional Theory (DFT) for Transition State Geometry Optimization

Density Functional Theory (DFT) has become a workhorse in computational organic chemistry for its balance of accuracy and computational cost. It is particularly powerful for optimizing the geometries of transition states, providing a detailed picture of the bond-forming and bond-breaking processes. In the study of cycloaddition reactions, DFT calculations have been used to characterize multiple competitive reaction paths. researchgate.net For example, in a palladium-catalyzed higher-order cycloaddition, DFT calculations at the M06-2X level of theory were used to map out the potential energy surface, identifying the most favorable pathway and explaining the observed high stereoselectivity. researchgate.net The calculated geometries of the transition states can reveal crucial details, such as dihedral angles, that determine the divergent pathways leading to different bicyclic products. researchgate.net

Prediction of Stereoelectronic and Steric Effects on Reactivity

Molecular modeling allows for the detailed examination of stereoelectronic and steric effects that influence the reactivity of this compound. In catalyst-controlled reactions, the interaction between the substrate and the chiral catalyst is paramount. Computational models can visualize and quantify these interactions. For example, in enantioselective reactions, the steric bulk of the catalyst can effectively shield one face of the substrate, directing the attack of the reagent to the other face. Electronic effects, such as the ability of a catalyst to engage in hydrogen bonding or other non-covalent interactions, can also play a crucial role in stabilizing the desired transition state and enhancing selectivity. researchgate.net

Theoretical Characterization of Pi-Complexes and Metal-Substrate Interactions

In metal-catalyzed reactions of this compound, the formation of pi-complexes between the metal and the double bond of the substrate is a key step. Theoretical methods are employed to characterize the nature of these interactions. For instance, in palladium-catalyzed reactions, the formation of a zwitterionic π-allenyl palladium species has been proposed and studied using DFT calculations. researchgate.net These calculations can elucidate the electronic structure of such intermediates and how they are influenced by co-catalysts like Lewis acids. Understanding the geometry and stability of these metal-substrate complexes is crucial for explaining the catalytic cycle and the observed reactivity.

Catalytic Mechanism Elucidation

The elucidation of catalytic mechanisms for transformations of this compound and related compounds often involves a combination of experimental and computational studies. A proposed catalytic cycle for an NHC-catalyzed intramolecular annulation, for example, begins with the addition of the NHC to an aldehyde. nih.gov This is followed by a key protonation step to generate an enol intermediate, which then undergoes an enantioselective aldol (B89426) reaction. nih.gov Subsequent intramolecular acylation releases the catalyst and forms a β-lactone, which upon decarboxylation, yields the final cyclopentene (B43876) product. nih.gov

In the context of hydrogenation reactions, which are fundamental transformations for this class of compounds, the mechanism can be investigated through kinetic studies and the variation of reaction conditions. For the hydrogenation of a related cyclic dione, a reaction pathway involving the initial mono-hydrogenation to an intermediate hydroxyketone, followed by further hydrogenation to the diol, has been proposed. nih.gov DFT calculations can be used to rationalize the observed stereoselectivity of the diol product and the effect of temperature on the epimerization to the more thermodynamically stable trans product. nih.gov

The table below summarizes the computational methods and their applications in studying the transformations of this compound and related compounds.

Computational MethodApplicationKey Findings
Ab InitioDiels-Alder StereoselectivitySteric repulsion and orbital interactions are key to diastereoselectivity. researchgate.net
DFT (M06-2X)Cycloaddition Transition StatesCharacterized competitive reaction paths and identified crucial dihedral angles for divergent synthesis. researchgate.net
DFTHydrogenation ThermodynamicsExplained temperature-dependent epimerization of diol products. nih.gov
Molecular ModelingStereoelectronic EffectsVisualized and quantified catalyst-substrate interactions governing stereoselectivity.

Proposed Catalytic Cycles for Metal-Mediated Processes

Metal-catalyzed reactions offer powerful tools for the functionalization of this compound. The underlying catalytic cycles provide a framework for understanding how these transformations occur. A prominent example is the metal-catalyzed conjugate addition, a key reaction for this class of substrates.

One of the most studied transformations is the asymmetric Michael addition , where a nucleophile adds to the β-position of the α,β-unsaturated ester. In a typical organocatalytic cycle for the Michael addition, a chiral amine catalyst activates the nucleophile, while the electrophile, this compound, is activated through the formation of an enamine or via hydrogen bonding interactions. researchgate.netbeilstein-journals.org

For metal-mediated processes, a generalized catalytic cycle for a rhodium-catalyzed conjugate addition to this compound can be proposed. The cycle would likely commence with the coordination of the rhodium(I) catalyst to the olefin of the ester. Subsequent oxidative addition of a nucleophile (e.g., an organoboron or organozinc reagent) to the rhodium center would form a rhodium(III) intermediate. This is followed by migratory insertion of the coordinated alkene into the rhodium-nucleophile bond, generating a rhodium(III) enolate. Finally, reductive elimination or protonolysis would release the product and regenerate the active rhodium(I) catalyst, allowing the cycle to continue.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of such catalytic cycles. For instance, in related rhodium-catalyzed cyclopropanation reactions, computational studies have detailed the stepwise mechanism involving the formation of a rhodium metallacyclobutane intermediate. researchgate.net These theoretical models help in predicting the stereochemical outcome and understanding the factors that control diastereoselectivity. researchgate.net

Ligand Effects on Catalyst Activity and Selectivity

The choice of ligand coordinated to the metal center is paramount in controlling the activity and selectivity of catalytic transformations of this compound. Ligands can influence the steric and electronic properties of the catalyst, thereby dictating the reaction's outcome.

In the context of enantioselective catalysis, chiral ligands are employed to create a chiral environment around the metal center, which can differentiate between the two prochiral faces of the substrate. For instance, in the rhodium-catalyzed hydrogenation of related α,β-unsaturated esters, the use of chiral phosphine (B1218219) ligands, such as those from the DuPhos or Chiraphos families, can lead to high enantiomeric excesses of the saturated product. The bite angle and electronic properties of these diphosphine ligands are known to be critical for achieving high levels of stereocontrol.

The effect of different ligands on the efficiency of palladium-catalyzed C-N bond formation has been highlighted in the literature. nih.gov The nature of the carboxylate ligand and the presence of carboxylic acid additives can significantly impact the reaction's efficiency. nih.gov While not directly studying this compound, these findings suggest that in hypothetical palladium-catalyzed aminations of this substrate, the choice of ligand would be a key parameter to optimize.

The following table illustrates the impact of different chiral ligands on the enantioselectivity of a hypothetical rhodium-catalyzed conjugate addition of a generic nucleophile to this compound, based on trends observed in similar systems.

LigandEnantiomeric Excess (ee, %)
(R,R)-Me-DuPhos95
(S,S)-Chiraphos88
(R)-BINAP92
Josiphos SL-J001-190

This data is illustrative and based on typical performance of these ligands in similar asymmetric reactions.

Role of Cocatalysts and Additives in Reaction Efficiency

Cocatalysts and additives often play a crucial, albeit sometimes subtle, role in enhancing the efficiency and selectivity of metal-catalyzed transformations of this compound. These species can participate in various stages of the catalytic cycle.

In palladium-catalyzed cross-coupling reactions, additives can influence the generation of the active catalytic species and prevent catalyst deactivation. For instance, in deprotonative-cross-coupling processes, additives are used to facilitate the deprotonation of weakly acidic C-H bonds. rsc.org In the context of reactions involving this compound, an additive could act as a proton shuttle or assist in the regeneration of the active catalyst.

Carboxylic acids are common additives in palladium-catalyzed reactions. nih.gov They can participate in the reoxidation of the palladium catalyst or prevent catalyst deactivation by strongly coordinating species. nih.gov For example, the addition of acetic acid has been shown to be beneficial in certain palladium-catalyzed reactions, while stronger acids like trifluoroacetic acid can be detrimental. nih.gov

In rhodium-catalyzed reactions, the presence of a cocatalyst can be essential for initiating the catalytic cycle. For example, in the rhodium-catalyzed carboxylation of aromatic compounds, an aluminum-based cocatalyst is used as a methylating agent to generate the active methylrhodium(I) species. nih.gov Similarly, in transformations of this compound, a cocatalyst might be required to transmetalate an organic group to the rhodium center.

Recent studies on rhodium-catalyzed cycloadditions have also highlighted the significant role of trace amounts of water as an additive. Water can act as a proton transfer agent, influencing the reaction pathway and the final product distribution. nih.gov DFT calculations have shown that water can lower the energy barrier of the proton transfer step, making certain pathways more favorable. nih.gov

The table below summarizes the effect of various additives on the yield of a hypothetical palladium-catalyzed arylation of this compound, based on established principles.

AdditiveYield (%)
None45
Acetic Acid75
Sodium Carbonate60
Copper(I) Iodide85

This data is illustrative and based on the typical roles of these additives in similar cross-coupling reactions.

Applications of Ethyl Cyclopent 1 Enecarboxylate As a Pivotal Synthetic Building Block

Precursor in Natural Product Synthesis

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast number of natural products. Ethyl cyclopent-1-enecarboxylate provides a readily accessible and modifiable cyclopentanoid framework, making it an ideal precursor for the synthesis of various natural products, including those with fused ring systems and complex stereochemistry.

Synthesis of Cyclopentene-Fused Natural Products (e.g., Mitsugashiwalactone, Onikulactone)

The synthesis of cyclopentene-fused natural products often leverages the reactivity of cyclopentene (B43876) derivatives. An improved route to 3-vinyl substituted cyclopentanones, which are key intermediates for the synthesis of (±)-mitsugashiwalactone, has been developed. acs.org Although not directly starting from this compound, this highlights the importance of functionalized cyclopentanones in the synthesis of such lactones. Further research is needed to establish a direct synthetic pathway from this compound to these valuable natural products. The synthesis of onikulactone, another cyclopentene-fused natural product, has not been extensively reported in the context of utilizing this compound as a starting material.

Building Blocks for Botanical Natural Products (e.g., Husbanan)

The synthesis of hasubanan (B79425) alkaloids, a class of structurally complex botanical natural products, has been a subject of significant interest. researchgate.net A synthetic route to husbanan has been outlined, but the initial starting material is not specified as this compound. researchgate.net The intricate polycyclic framework of hasubanan alkaloids presents a formidable synthetic challenge, and the potential utility of cyclopentene-derived building blocks warrants further exploration.

Intermediate in Pharmaceutical and Medicinal Chemistry

The cyclopentene ring is a key structural feature in several antiviral and other medicinally important compounds. The versatility of this compound allows for its transformation into various functionalized cyclopentane derivatives that serve as crucial intermediates in the synthesis of these bioactive molecules.

Synthesis of Bioactive Heterocyclic Compounds (e.g., 3-Phosphono-coumarins, 1,2-Benzoxaphosphorins)

Coumarins and their phosphorus-containing analogues are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis of 3-phosphono-coumarins and 1,2-benzoxaphosphorins has been extensively reviewed. researchgate.neta2bchem.com These syntheses often involve condensation reactions, such as the Knoevenagel condensation, and various phosphorylation methods. researchgate.net While a direct application of this compound in these specific syntheses is not explicitly mentioned, the principles of α,β-unsaturated ester reactivity are fundamental to many of the key transformations. The development of novel synthetic routes to these bioactive heterocycles utilizing cyclopentene-based building blocks could lead to new structural analogues with enhanced or novel pharmacological properties.

Heterocyclic Compound ClassGeneral Synthetic Methods
3-Phosphono-coumarins Knoevenagel condensation, catalytic phosphorylation. researchgate.net
1,2-Benzoxaphosphorins Cyclization reactions, often as byproducts in coumarin (B35378) synthesis. researchgate.net

Scaffolds for Novel Therapeutic Agents

The cyclopentane and cyclopentenone motifs are core structures in numerous biologically active compounds. This compound serves as a key precursor for these scaffolds, which are integral to the development of new therapeutic agents. The ability to introduce diverse functionalities onto the cyclopentane ring allows for the systematic exploration of structure-activity relationships (SAR).

Research has shown that compounds featuring tetrasubstituted carbon centers, often derived from precursors like this compound, exhibit a range of biological activities, including antifungal, antibacterial, and antiviral properties. Furthermore, the cyclopentenone framework, accessible from the title compound, is a recognized pharmacophore found in various anticancer agents. a2bchem.com For instance, functionalized cyclopentenones prepared from furfural (B47365) have demonstrated cytotoxicity against several cancer cell lines, including HT-29 (colon), MCF-7 (breast), and HCT-116 (colon). The versatility of this compound allows for the strategic construction of these molecular skeletons, paving the way for novel drug candidates.

Chiral Synthon in Asymmetric Synthesis

The planar and prochiral nature of the cyclopentene ring in this compound makes it an excellent substrate for asymmetric transformations. Catalytic enantioselective reactions can convert this simple achiral molecule into complex, stereochemically rich products with high levels of control.

The creation of quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. These centers impart a high degree of three-dimensionality to a molecule, which can be crucial for its biological activity. This compound is an ideal platform for asymmetric conjugate addition reactions to generate such stereocenters at the C2 position.

Organocatalysis has proven particularly effective in this regard. Chiral catalysts, such as bifunctional squaramides or thioureas, can activate both the electrophile (the cyclopentene ester) and the nucleophile, guiding the attack to one specific face of the ring. This leads to the formation of a C-C bond and the creation of a quaternary stereocenter with high enantioselectivity. For example, the asymmetric Michael addition of dicarbonyl compounds to similar cyclic enone systems proceeds with excellent yields and enantiomeric excesses (ee). beilstein-journals.org

Below is a table summarizing representative methods applicable to the construction of quaternary stereocenters on cyclopentanone-type scaffolds.

Reaction TypeCatalyst/ReagentSubstrate TypeEnantiomeric Excess (ee)Reference Finding
Michael AdditionBifunctional SquaramideCyclopentane-1,2-dione & Alkylidene OxindoleUp to 98%An asymmetric Michael reaction catalyzed by a multifunctional squaramide affords products in high enantioselectivities. beilstein-journals.org
Michael AdditionBifunctional ThioureaIntramolecular Nitronate & Conjugated KetoneUp to 96%Intramolecular reactions can generate cis-functionalized cyclopentane systems with high selectivity. researchgate.net
Domino ReactionDiphenyl Prolinol Silyl EtherOxindole, Diene, & CinnamaldehydeUp to 99%An organocatalytic triple Michael domino reaction can form six stereocenters, including a quaternary one, in a single pot. nih.gov
Palladium-Catalyzed Conjugate AdditionPd(OAc)₂ / Chiral LigandCyclic Enone & Arylboronic AcidHigh (specific ee varies)This method is effective for producing benzylic quaternary centers in a general manner.

This compound is a strategic starting point for the total synthesis of natural products containing a polysubstituted cyclopentane core. A prominent example is the synthesis of cispentacin and its derivatives, which are antifungal agents characterized by a cis-substituted 2-aminocyclopentane-1-carboxylic acid structure.

A stereoselective synthesis route transforms a cyclopent-1-ene-1-carboxylic acid ester into highly functionalized β-amino acids. nih.gov The key steps involve:

Stereocontrolled Dihydroxylation: Introduction of two hydroxyl groups across the double bond of the cyclopentene ring. The stereochemistry can be directed by the choice of reagents (e.g., OsO₄).

Functional Group Manipulation: Conversion of the hydroxyl groups and the ester into other functionalities required for the target molecule.

Aza-Michael Addition: A crucial step where an amine is introduced via a conjugate addition to an α,β-unsaturated system derived from the initial scaffold, setting the final stereochemistry of the amino acid moiety. nih.gov

This approach allows for the creation of multiple contiguous stereocenters with defined relative and absolute configurations, highlighting the utility of the this compound template in synthesizing complex, biologically active molecules. nih.govbeilstein-journals.org

Synthesis of Fine Chemicals and Materials

The reactivity of this compound makes it a valuable intermediate in the synthesis of various fine chemicals, including functionalized cyclic ketones and advanced derivatives used in materials science and specialty chemicals.

Functionalized Cyclopentenones: While this compound is an α,β-unsaturated ester, it serves as a precursor to functionalized cyclopentenones, which are themselves important synthetic intermediates. organic-chemistry.org A common strategy involves a 1,4-conjugate addition (Michael reaction) to the double bond. The resulting enolate can then be trapped or undergo further reactions. For example, the addition of a nitroalkane followed by a Nef reaction and intramolecular cyclization can yield γ-functionalized cyclopentenones. researchgate.net

Functionalized Cyclohexenones: The synthesis of cyclohexenones from this compound requires a ring expansion. One established method is the Dowd-Beckwith reaction, which involves the formation of a radical intermediate. A plausible sequence would be the conversion of the ester in this compound to a hydroxymethyl group, followed by transformation into a suitable radical precursor. The subsequent radical-mediated ring expansion would yield a cyclohexanone, which can then be dehydrogenated to the corresponding cyclohexenone. researchgate.net Other methods, such as the Tiffeneau-Demjanov rearrangement, also provide pathways for the one-carbon ring expansion of cyclopentanone (B42830) derivatives to cyclohexanones. baranlab.org

Target Ring SystemGeneral Synthetic StrategyKey Intermediate TypeReference Finding
Functionalized CyclopentenoneConjugate Addition & Intramolecular Cyclizationγ-Diketoneγ-Diketones, formed via a Nef reaction of a nitroalkane adduct, undergo intramolecular cyclization to yield functionalized cyclopentenones. researchgate.net
Functionalized CyclohexenoneRing Expansion (e.g., Dowd-Beckwith)Cyclopentanone with exocyclic radical precursorCobalt-mediated ring-expansion strategies are valuable synthetic tools for converting cyclopentanones to cyclohexenones. researchgate.net

Advanced Ester Derivatives: The ethyl ester functionality of the title compound can be readily modified through transesterification. Reacting this compound with different alcohols under acidic or basic catalysis allows for the synthesis of a library of cyclopentene esters with varied properties, which can be useful for tuning solubility or reactivity in polymerization or material science applications. rsc.org

Advanced Carbonitrile Derivatives: The conversion of the ester group to a carbonitrile group opens up another class of derivatives. This transformation can be achieved through a multi-step sequence, typically involving the conversion of the ester to a primary amide (amidiation with ammonia), followed by dehydration using a reagent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA). One-pot methods have also been developed for converting esters directly to nitriles using reagents like sodium diisobutyl-tert-butoxyaluminium hydride followed by iodine and ammonia, providing an efficient route to cyclopent-1-enecarbonitrile from its corresponding ester. researchgate.net This introduces a versatile nitrile group that can participate in a wide range of further transformations.

Advanced Analytical Techniques in the Characterization of Ethyl Cyclopent 1 Enecarboxylate and Its Reaction Products

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopy is the primary tool for determining the detailed molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic methods provide complementary pieces of the structural puzzle, from the connectivity of atoms to the nature of their chemical bonds and electronic systems.

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of the closely related Methyl cyclopent-1-enecarboxylate provides a strong basis for interpreting the spectra of the ethyl ester. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the signals can be assigned based on their chemical shift, multiplicity, and integration. The vinylic proton on the C2 carbon is expected to appear as a multiplet in the downfield region around 6.7-6.9 ppm due to its electron-deficient environment. The ethyl ester group gives rise to a characteristic quartet at approximately 4.1-4.2 ppm (for the -OCH₂- protons) and a triplet around 1.2-1.3 ppm (for the -CH₃ protons). The allylic protons on C3 and C5 appear as multiplets in the range of 2.4-2.6 ppm, while the homoallylic protons on C4 are found further upfield around 1.9-2.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around 165 ppm. The sp² carbons of the double bond are observed at approximately 145 ppm (C1, substituted) and 138 ppm (C2). The carbons of the ethyl group appear at ~60 ppm (-OCH₂) and ~14 ppm (-CH₃). The sp³ carbons of the cyclopentene (B43876) ring are found upfield, with C3 and C5 at ~33 ppm and C4 at ~22 ppm.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment δ (ppm)
H26.8
-OCH₂-4.2
H3, H52.5
H41.9
-CH₃1.3
Predicted data for this compound based on data for Mthis compound. nih.gov

2D NMR (COSY, HSQC): Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show correlations between the vinylic H2 proton and the allylic H3 protons. It would also map the connectivity of the aliphatic ring protons (H3 correlating with H4, which in turn correlates with H5) and the ethyl group protons (-OCH₂- correlating with -CH₃).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. An HSQC spectrum would show a cross-peak connecting the H2 signal to the C2 signal, the H3/H5 signals to the C3/C5 signal, the H4 signal to the C4 signal, and the ethyl group proton signals to their respective carbon signals. This confirms the C-H bond linkages.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable structural clues. The molecular weight of this compound is 140.18 g/mol . nih.gov

Electron Ionization (EI+): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of the analogous Mthis compound shows a molecular ion peak (M⁺) at m/z 126. nih.gov For this compound, the M⁺ peak would be at m/z 140. Key fragmentation pathways would include:

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond results in a stable acylium ion, which would be a prominent peak at m/z 95. This is a common fragmentation for esters.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene. This would produce a radical cation at m/z 112.

Loss of the ethyl group (•CH₂CH₃): This fragmentation leads to a peak at m/z 111.

Ring Fragmentation: The cyclopentene ring can also fragment, for instance, through a retro-Diels-Alder reaction, leading to the loss of ethylene and a fragment at m/z 112, or loss of cyclopentadiene (B3395910) to give a fragment at m/z 74.

Predicted EI+ Fragmentation
m/z Identity of Fragment
140[M]⁺ (Molecular Ion)
112[M - C₂H₄]⁺ (McLafferty Rearrangement)
111[M - C₂H₅]⁺
95[M - OC₂H₅]⁺ (Acylium ion)
67[C₅H₇]⁺ (Cyclopentenyl cation)
Based on common ester fragmentation patterns and data for related compounds.

Electrospray Ionization (ESI+): ESI is a softer ionization technique, typically used with liquid chromatography (LC-MS). For a molecule like this compound, ESI in positive mode would primarily show the protonated molecule, [M+H]⁺, at m/z 141. This is useful for confirming the molecular weight with minimal fragmentation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands. Data from the similar Mthis compound shows strong absorptions for the carbonyl and alkene groups. nih.gov

Characteristic IR Absorptions
Wavenumber (cm⁻¹) Functional Group / Vibration
2960-2850C-H (sp³) stretch
~3050C-H (sp²) stretch
~1715C=O (α,β-unsaturated ester) stretch
~1645C=C (alkene) stretch
~1250C-O (ester) stretch
Values are typical for this class of compound and supported by spectra of analogues. nih.govnih.gov

The most diagnostic peak is the strong absorption from the carbonyl (C=O) group stretch, which appears around 1715 cm⁻¹ a slightly lower frequency than for a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond. The stretching of the C=C bond itself appears as a medium-intensity band around 1645 cm⁻¹. The spectrum also shows C-H stretching vibrations for both sp² (~3050 cm⁻¹) and sp³ (below 3000 cm⁻¹) hybridized carbons, as well as the strong C-O single bond stretching of the ester group around 1250 cm⁻¹.

UV-Vis spectroscopy provides information about conjugated electronic systems. As an α,β-unsaturated ester, this compound has a conjugated π-system that gives rise to characteristic electronic transitions.

π → π* Transition: This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position of the absorption maximum (λ_max) can be estimated using the Woodward-Fieser rules. For a five-membered α,β-unsaturated ester, the base value is around 202-215 nm. sigmaaldrich.com Since the double bond is substituted with two alkyl groups (at C1 and C5) and an ester group, the λ_max is expected to be in the range of 220-240 nm. The presence of a Lewis acid can cause a bathochromic (red) shift in this absorption. nist.gov

n → π* Transition: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron (from one of the oxygen lone pairs) to the π* antibonding orbital. This transition typically appears at longer wavelengths, often above 300 nm, but with a much smaller molar absorptivity (ε) than the π → π* transition. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. While the ground-state this compound molecule is diamagnetic and thus EPR-silent, EPR spectroscopy is an invaluable tool for studying its reaction products if they are radicals.

For example, in a single-electron transfer (SET) reaction, this compound can accept an electron to form a radical anion. nist.govchemicalbook.com Such a species would be paramagnetic and could be detected and characterized by EPR. The resulting EPR spectrum would provide key information, including:

g-value: This is characteristic of the radical and its electronic environment.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) splits the EPR signal into multiple lines. The pattern and splitting constants (hyperfine coupling constants) provide a detailed map of the electron spin density distribution across the molecule, confirming the identity of the radical and its structure. This technique would be crucial for mechanistic studies of reactions proposed to proceed via radical intermediates. chemicalbook.com

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Due to its volatility and thermal stability, this compound is well-suited for analysis by GC. Using a nonpolar or medium-polarity capillary column (e.g., polysiloxane-based), it can be separated from starting materials, solvents, and byproducts. Coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of the components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of this compound. A common method would involve reverse-phase (RP) chromatography. A C18-functionalized silica (B1680970) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would effectively separate the nonpolar ester from more polar or less polar impurities. A UV detector set to the λ_max of the compound (~230 nm) would be used for detection and quantification. This method is scalable and can be adapted for preparative separation to obtain high-purity material.

Gas Chromatography (GC) for Reaction Monitoring and Conversion Determination

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound. It is extensively used to monitor the progress of reactions in real-time and to accurately determine the conversion of reactants to products. In a typical application, small aliquots are taken from a reaction mixture at various time intervals, quenched, and directly analyzed by GC. The separation of components is based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase.

The resulting chromatogram displays peaks corresponding to each component, with the area under each peak being proportional to its concentration. By comparing the peak area of the starting material (this compound) to that of the product(s) over time, chemists can precisely calculate the reaction conversion rate. For instance, in conjugate addition reactions where a nucleophile is added to the double bond of this compound, GC analysis can track the disappearance of the starting material and the appearance of the substituted cyclopentanecarboxylate (B8599756) product.

To enhance accuracy, an internal standard—a non-reactive compound with a distinct retention time—is often added to the reaction mixture in a known concentration. This allows for the correction of any variations in injection volume, ensuring highly reliable quantitative data. The choice of the GC column's stationary phase is critical and is selected based on the polarity of the analytes to achieve optimal separation.

Table 1: Illustrative GC Data for Monitoring a Reaction

Time (minutes)Retention Time of this compound (min)Peak Area of this compoundPeak Area of Product% Conversion
05.4100000
305.455045045
605.420080080
1205.42098098

Note: Data is illustrative. Actual retention times and peak areas depend on specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the purification and analysis of this compound and its derivatives, particularly those that are less volatile or thermally sensitive. HPLC offers higher resolution than GC for many applications and is adept at separating complex mixtures, including constitutional isomers and diastereomers that may be difficult to resolve by other means.

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation mechanism depends on the differential interactions of the sample components with the stationary phase. For non-polar compounds, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is commonly employed.

This technique is invaluable for assessing the purity of a synthesized product. A highly pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, and their peak areas can be used to quantify the purity level. Furthermore, HPLC is crucial for separating isomers. For example, in reactions that generate both the 1,2- and 1,4-addition products from this compound, HPLC can effectively separate these isomers, allowing for their individual quantification and isolation.

Table 2: Example of HPLC for Isomer Separation

CompoundRetention Time (minutes)
This compound8.2
1,2-Addition Product9.5
1,4-Addition Product11.3

Note: Data is for illustrative purposes. Retention times are highly dependent on the specific HPLC method (e.g., column, mobile phase composition, flow rate, and detector).

X-ray Crystallography for Definitive Stereochemical Assignment

While this compound itself is a liquid at room temperature and thus not suitable for single-crystal X-ray diffraction, its solid derivatives play a crucial role in the definitive assignment of stereochemistry. When reactions involving this compound yield crystalline products, particularly those with new stereocenters, X-ray crystallography provides unambiguous proof of their relative and absolute configuration.

This technique involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is dictated by the arrangement of atoms within the crystal lattice. By analyzing this pattern, scientists can construct a three-dimensional electron density map of the molecule, revealing the precise spatial positions of each atom, as well as bond lengths and angles.

For example, if an asymmetric reaction is performed on this compound to create a chiral product, that product can often be converted into a solid derivative (e.g., by hydrolysis to the carboxylic acid followed by amidation with a chiral amine). If this derivative forms suitable crystals, X-ray crystallography can be used to unequivocally determine its stereochemistry. This information is critical for validating the stereoselectivity of a new synthetic method.

Advanced Chiral Analysis Techniques for Enantiomeric Excess Determination

Many synthetic applications of this compound focus on asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule in excess of the other. The success of such a reaction is quantified by its enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Advanced chiral analysis techniques are essential for determining the ee of reaction products.

The most common methods for this purpose are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC). These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a difference in retention time for the two enantiomers, allowing for their separation and quantification.

In chiral HPLC, for instance, a racemic or enantioenriched mixture is passed through a column containing a CSP. The two enantiomers will elute at different times, appearing as two separate peaks in the chromatogram. The enantiomeric excess is then calculated from the integrated areas of these two peaks using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100. The development of a wide variety of CSPs has made chiral HPLC a versatile and reliable method for determining the enantiomeric purity of a broad range of chiral compounds derived from this compound.

Table 3: Chiral HPLC Data for Enantiomeric Excess (ee) Determination

EnantiomerRetention Time (minutes)Peak Area
(R)-enantiomer12.1950
(S)-enantiomer14.550

Calculation: ee (%) = [|950 - 50| / (950 + 50)] x 100 = 90% Note: Illustrative data. The elution order and retention times depend on the specific chiral stationary phase and mobile phase used.

Q & A

Q. What are the standard synthetic routes for Ethyl cyclopent-1-enecarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of cyclopent-1-enecarboxylic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux conditions . Modifications, such as employing continuous flow reactors, can enhance industrial scalability and yield . Variations in catalyst choice (e.g., p-toluenesulfonic acid vs. H₂SO₄) and solvent systems (e.g., THF vs. EtOH) significantly impact reaction efficiency. For example, yields range from 57% to 80% depending on substituents introduced during derivatization .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : Used to confirm regiochemistry and stereochemistry. For instance, 1H^{1}\text{H}-NMR signals at δ 2.49–2.60 ppm (m, 4H) and 13C^{13}\text{C}-NMR peaks at δ 168.3–168.8 ppm (ester carbonyl) are diagnostic .
  • Mass Spectrometry (MS) : HRMS (ESI+) confirms molecular formulas (e.g., [M+Na]+ = 251.5941 for substituted derivatives) .
  • X-ray Crystallography : SHELX software is widely used for structural refinement, particularly for resolving conformational ambiguities in cyclopentene derivatives .

Q. How does the compound’s reactivity differ from structurally similar esters (e.g., ethyl cyclobut-1-enecarboxylate)?

this compound exhibits enhanced ring strain compared to cyclobutene analogs, leading to faster reaction kinetics in Diels-Alder cycloadditions. The cyclopentene ring’s partial unsaturation also increases susceptibility to electrophilic attack at the α,β-unsaturated ester moiety .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic amination of this compound derivatives?

Palladium-catalyzed amination proceeds via oxidative addition of aryl halides to Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with aniline derivatives and reductive elimination yield γ-anilino-β-ketoesters. Substituent effects (e.g., electron-withdrawing groups on aryl rings) modulate reaction rates and regioselectivity . For example, 4-chlorophenyl derivatives achieve 77% yield under optimized conditions .

Q. How can computational modeling guide the design of enantioselective synthesis protocols?

Density Functional Theory (DFT) studies reveal transition-state energetics for asymmetric catalysis. For instance, chiral gold(I) complexes induce enantioselectivity in β-enaminone formations by stabilizing specific diastereomeric transition states . Experimental validation shows enantiomeric excess (ee) values up to 92% for (1R,2R)-configured derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from assay conditions (e.g., cell line variability) or impurity profiles. Rigorous purification (e.g., column chromatography with hexane/EtOAc gradients) and standardized bioassays (e.g., COX-2 inhibition protocols) improve reproducibility .

Methodological Considerations

Q. How to optimize solvent-free catalytic systems for this compound functionalization?

Gold(I)/silver(I) bimetallic systems under solvent-free conditions reduce environmental impact while maintaining efficiency. For example, AuCl/AgOTf (5 mol%) catalyzes β-enaminoester synthesis at 80°C with 85% yield . Key parameters include catalyst loading (<10 mol%), temperature control (±2°C), and inert atmosphere (Ar/N₂).

Q. What are the best practices for handling air- and moisture-sensitive derivatives?

  • Use Schlenk lines or gloveboxes for synthesis.
  • Store derivatives under argon at –20°C with molecular sieves (3Å).
  • Monitor degradation via TLC (e.g., silica gel, UV detection) .

Key Challenges & Future Directions

  • Scalability : Transitioning batch reactions to continuous flow systems for industrial applications .
  • Toxicity Profiling : Addressing gaps in ecotoxicological data using OECD guidelines .
  • AI-Driven Synthesis : Leveraging machine learning to predict optimal reaction conditions for novel derivatives .

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Reactant of Route 1
Ethyl cyclopent-1-enecarboxylate
Reactant of Route 2
Ethyl cyclopent-1-enecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.